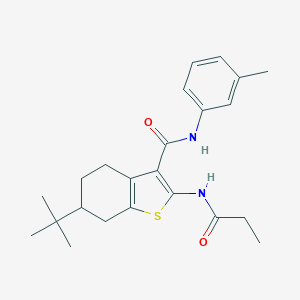
6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By inhibiting BTK, 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks the activation of these pathways, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also inhibits the production of cytokines and chemokines, which are involved in the recruitment of immune cells to the tumor microenvironment. 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to enhance the anti-tumor activity of other therapeutic agents, such as anti-CD20 antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. In addition, the optimal dosing regimen and combination therapies for 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have not been established.
Orientations Futures
There are several potential future directions for the development of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a therapeutic agent for B-cell malignancies. One direction is to investigate the combination of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other therapeutic agents, such as anti-CD20 antibodies or immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to explore the use of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other types of B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, future studies should focus on the safety and efficacy of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in clinical trials, with the goal of bringing this promising therapeutic agent to patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The first step is the preparation of 3-methylphenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with tert-butylamine to form the tert-butylamide intermediate. The tert-butylamide is then coupled with the propionylamino-thiophene intermediate to form the final product, 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Applications De Recherche Scientifique
6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B-cells. In vivo studies have demonstrated that 6-tert-butyl-N-(3-methylphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has potent anti-tumor activity and can prolong the survival of mice bearing B-cell lymphomas.
Propriétés
Formule moléculaire |
C23H30N2O2S |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
6-tert-butyl-N-(3-methylphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-6-19(26)25-22-20(21(27)24-16-9-7-8-14(2)12-16)17-11-10-15(23(3,4)5)13-18(17)28-22/h7-9,12,15H,6,10-11,13H2,1-5H3,(H,24,27)(H,25,26) |
Clé InChI |
PASIFSDYHPUZOO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
SMILES canonique |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289304.png)
![2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide](/img/structure/B289306.png)
![N-{2-[(3-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide](/img/structure/B289309.png)
![N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide](/img/structure/B289310.png)
![N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B289312.png)
![5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B289313.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289315.png)
![6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289316.png)
![6-tert-butyl-N-(2-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289317.png)
![2-{[4-(diethylamino)benzyl]amino}-N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289320.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(dimethylamino)benzyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289321.png)
![N-{6-tert-butyl-3-[(2,5-dimethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289323.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289324.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289327.png)